molecular formula C10H16 B12722279 (4Z,6e)-2,6-dimethyl-2,4,6-octatriene CAS No. 17202-19-6

(4Z,6e)-2,6-dimethyl-2,4,6-octatriene

Cat. No.: B12722279
CAS No.: 17202-19-6
M. Wt: 136.23 g/mol
InChI Key: GQVMHMFBVWSSPF-LTFLHPNNSA-N
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Description

(4Z,6E)-2,6-dimethyl-2,4,6-octatriene is an organic compound characterized by its unique structure, which includes conjugated double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z,6E)-2,6-dimethyl-2,4,6-octatriene can be achieved through several methods. One common approach involves the use of pericyclic reactions, such as the Diels-Alder reaction, which is a [4+2] cycloaddition reaction between a conjugated diene and an alkene or alkyne . This method allows for the formation of the desired triene structure under controlled conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4Z,6E)-2,6-dimethyl-2,4,6-octatriene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the triene into saturated or partially saturated hydrocarbons.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Hydrogenation using palladium or platinum catalysts is a typical method for reducing the compound.

    Substitution: Reagents such as halogens, acids, and bases are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alkanes or alkenes.

Scientific Research Applications

(4Z,6E)-2,6-dimethyl-2,4,6-octatriene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which (4Z,6E)-2,6-dimethyl-2,4,6-octatriene exerts its effects involves interactions with molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (4Z,6E)-4,6-Octadienal: This compound shares a similar structure but differs in functional groups.

    (2E,4Z,6E)-2,4,6-Octatrienedial: Another related compound with a similar triene structure.

Uniqueness

(4Z,6E)-2,6-dimethyl-2,4,6-octatriene is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct reactivity and properties compared to other similar compounds .

Properties

CAS No.

17202-19-6

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

(4Z,6E)-2,6-dimethylocta-2,4,6-triene

InChI

InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5-8H,1-4H3/b8-6-,10-5+

InChI Key

GQVMHMFBVWSSPF-LTFLHPNNSA-N

Isomeric SMILES

C/C=C(\C)/C=C\C=C(C)C

Canonical SMILES

CC=C(C)C=CC=C(C)C

Origin of Product

United States

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